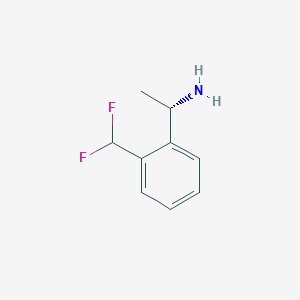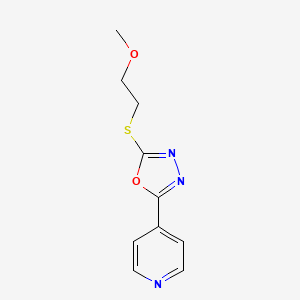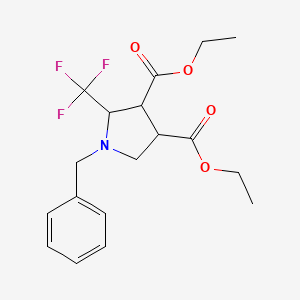
Diethyl 1-benzyl-2-(trifluoromethyl)pyrrolidine-3,4-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl 1-benzyl-2-(trifluoromethyl)pyrrolidine-3,4-dicarboxylate is a synthetic organic compound with the molecular formula C18H22F3NO4 It is characterized by the presence of a pyrrolidine ring substituted with a benzyl group, a trifluoromethyl group, and two ester groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 1-benzyl-2-(trifluoromethyl)pyrrolidine-3,4-dicarboxylate typically involves the reaction of appropriate starting materials under controlled conditions. . The reaction conditions often require an inert atmosphere and low temperatures to prevent side reactions and ensure high yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
Diethyl 1-benzyl-2-(trifluoromethyl)pyrrolidine-3,4-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific substituents.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the benzyl or pyrrolidine ring positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a diverse range of derivatives.
Aplicaciones Científicas De Investigación
Diethyl 1-benzyl-2-(trifluoromethyl)pyrrolidine-3,4-dicarboxylate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic transformations.
Biology: The compound is used in studies involving enzyme inhibition and receptor binding due to its unique structural features.
Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or anticancer properties, is ongoing.
Industry: It finds applications in the development of new materials, agrochemicals, and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of Diethyl 1-benzyl-2-(trifluoromethyl)pyrrolidine-3,4-dicarboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific context of its use.
Comparación Con Compuestos Similares
Similar Compounds
Diethyl 1-benzyl-2-methylpyrrolidine-3,4-dicarboxylate: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
Diethyl 1-phenyl-2-(trifluoromethyl)pyrrolidine-3,4-dicarboxylate:
Uniqueness
The presence of the trifluoromethyl group in Diethyl 1-benzyl-2-(trifluoromethyl)pyrrolidine-3,4-dicarboxylate imparts unique properties, such as increased lipophilicity and metabolic stability. These characteristics make it a valuable compound for research and industrial applications, distinguishing it from similar compounds.
Propiedades
Fórmula molecular |
C18H22F3NO4 |
|---|---|
Peso molecular |
373.4 g/mol |
Nombre IUPAC |
diethyl 1-benzyl-2-(trifluoromethyl)pyrrolidine-3,4-dicarboxylate |
InChI |
InChI=1S/C18H22F3NO4/c1-3-25-16(23)13-11-22(10-12-8-6-5-7-9-12)15(18(19,20)21)14(13)17(24)26-4-2/h5-9,13-15H,3-4,10-11H2,1-2H3 |
Clave InChI |
PFJZUDFUNZWNEG-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1CN(C(C1C(=O)OCC)C(F)(F)F)CC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


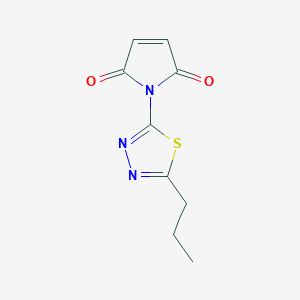
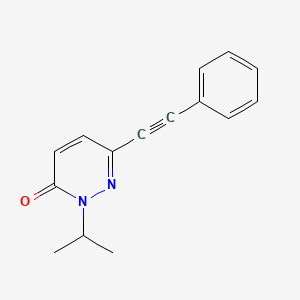
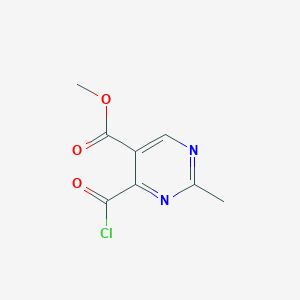
![3-Methylhexahydro-1H-pyrazolo[1,2-a]pyridazin-6-ol](/img/structure/B13097586.png)
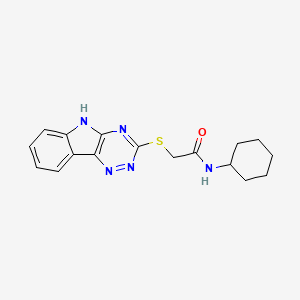
![3-Cyclopentyl-7-methoxy-2,3,4,5-tetrahydro-1H-benzo[D]azepine](/img/structure/B13097598.png)
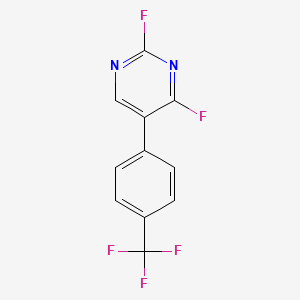
![(3,5-Dimethyl-6,7-dihydro-5H-cyclopenta[B]pyrazin-2-YL)methanol](/img/structure/B13097608.png)
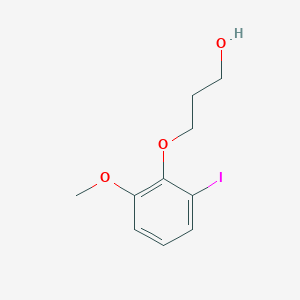
![5,7-Dimethoxy[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonyl chloride](/img/structure/B13097619.png)
